1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane
Overview
Description
The compound “1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane” is a chemical substance that is commonly used in the preparation of pharmaceuticals and chemical intermediates . The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester .
Synthesis Analysis
The synthesis of this compound can involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can also be involved .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational methods such as the B3LYP/6-311G (2d, p) method to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions to extend the size of the structure . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a vapor pressure of 0.00586mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Characterization
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl moiety are synthesized through various chemical reactions and are characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insight into the molecular structures, conformational analyses, and physicochemical properties of these compounds. Density functional theory (DFT) calculations complement experimental findings, offering theoretical confirmation of molecular structures and electronic properties (Huang et al., 2021).
Applications in Nanomaterials and Polymer Science
The functionalization of these compounds has been explored for the development of nanomaterials and polymers. For instance, their incorporation into polyfluorene building blocks has been demonstrated, showcasing their potential in creating materials with specific optical properties, such as bright fluorescence emission and emission tuning through energy transfer mechanisms (Fischer et al., 2013).
Sensing Applications
Some derivatives have been used in the development of sensors, particularly for the detection of hydrogen peroxide (H2O2), a compound of interest in various analytical and biological contexts. The design of boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives demonstrates the utility of these compounds in creating sensitive probes for H2O2 detection (Nie et al., 2020).
Chemical Modifications and Drug Discovery
Research on azepane derivatives as protein kinase B (PKB) inhibitors illustrates the application of these compounds in medicinal chemistry. Structural optimization based on molecular modeling studies leads to the development of novel therapeutic agents with potential applications in treating various diseases (Breitenlechner et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds are known to be involved in various carbon-carbon bond formation reactions .
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21/h9-12H,5-8,13-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAWIHINLIOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725455 | |
Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315278-37-5 | |
Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Homopiperidine)methyl) phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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